molecular formula C20H23NO4 B5181499 Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

Cat. No.: B5181499
M. Wt: 341.4 g/mol
InChI Key: SIMCYGHRMFMNDZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications. The unique combination of functional groups in this compound makes it distinct and valuable for various research purposes.

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-20(23)18-16(13-9-8-11(2)10-12(13)3)17-14(22)6-5-7-15(17)25-19(18)21/h8-10,16H,4-7,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMCYGHRMFMNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)C)C)C(=O)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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